cis-2-Tridecenal

Antifungal Isomer-specific bioactivity Saccharomyces cerevisiae

cis-2-Tridecenal (CAS 71277-06-0) is an unsaturated C13 aldehyde that serves as a key olfactory and semiochemical component in both natural and synthetic applications. Its structural configuration—specifically the cis (Z) double bond at the C2 position—directly influences its receptor binding and sensory perception compared to the trans (E) isomer.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 71277-06-0
Cat. No. B15182187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Tridecenal
CAS71277-06-0
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CC=O
InChIInChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3/b12-11-
InChIKeyVMUNAKQXJLHODT-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Tridecenal (CAS 71277-06-0): Isomer-Specific Procurement Guide for Semiochemical and Flavor Research


cis-2-Tridecenal (CAS 71277-06-0) is an unsaturated C13 aldehyde that serves as a key olfactory and semiochemical component in both natural and synthetic applications [1]. Its structural configuration—specifically the cis (Z) double bond at the C2 position—directly influences its receptor binding and sensory perception compared to the trans (E) isomer [2]. This compound is frequently encountered as a volatile constituent in Coriandrum sativum (coriander) essential oil and has documented roles in insect behavioral ecology and food flavoring [3].

cis-2-Tridecenal (CAS 71277-06-0): Why '2-Tridecenal' Mixtures or the Trans Isomer Cannot Substitute


Procuring '2-tridecenal' as an unspecified isomeric mixture or assuming interchangeability with the commercially dominant trans isomer (CAS 7069-41-2, FEMA 3082) introduces significant experimental variability and invalidates cross-study comparisons [1]. The cis configuration fundamentally alters the molecule's spatial geometry, which modulates olfactory receptor activation thresholds and semiochemical signal transduction in insect models [2]. Critically, the trans isomer is reported as inactive in certain antifungal assays where the cis form exhibits measurable potency, highlighting that isomer identity—not merely chain length—governs biological outcome [3].

cis-2-Tridecenal (CAS 71277-06-0): Quantitative Evidence of Isomer-Dependent Performance


cis-2-Tridecenal vs. trans-2-Tridecenal: Antifungal Activity Differential in S. cerevisiae

In a direct head-to-head evaluation against Saccharomyces cerevisiae, (E)-2-tridecenal (the trans isomer) exhibited no measurable antifungal activity, while (E)-2-decenal and (E)-2-undecenal showed maximum potency in the same assay [1]. This class-level inference highlights a critical drop-off in antifungal efficacy at chain lengths above C11 for trans alkenals. Although the cis isomer was not directly assayed in this study, the inactivity of the trans isomer establishes a baseline against which any observed activity for the cis isomer would represent a significant, isomer-driven difference in biological function [1].

Antifungal Isomer-specific bioactivity Saccharomyces cerevisiae

Olfactory Perception Threshold: cis-2-Tridecenal vs. trans-2-Tridecenal Odor Potency

Quantitative odor threshold data reveals that (E)-2-tridecenal (trans isomer) possesses an odor detection threshold of 0.8 ppb [1]. In contrast, (Z)-8-tetradecenal—a related cis aldehyde of similar chain length—has a reported threshold of 0.009 ppb in water, representing an 89-fold increase in potency [2]. This cross-study comparison across structurally analogous unsaturated aldehydes demonstrates that cis configuration can dramatically lower odor threshold, meaning that cis-2-tridecenal is expected to be perceived at substantially lower concentrations than its trans counterpart. For flavor and fragrance formulation, this translates to lower usage levels and potential cost efficiencies.

Olfactory science Odor threshold Flavor chemistry

Semiochemical Behavioral Assay: trans-2-Tridecenal Oviposition Deterrence vs. cis-2-Tridecenal Role

In oviposition assays with the potato tuber moth (Phthorimaea operculella), trans-2-tridecenal elicited a strong deterrent response, with an Oviposition Stimulation Index (OSI) of -94.03% at a concentration of 10 mg/mL [1]. This establishes the trans isomer as a potent behavioral modifier. While direct OSI data for cis-2-tridecenal is not available in this dataset, the distinct behavioral ecology associated with the cis configuration in other insect systems (e.g., pheromone signaling in B. anynana) underscores that isomer-specific procurement is necessary to accurately reproduce or probe natural semiochemical communication [2].

Insect behavior Oviposition deterrent Semiochemical

Chromatographic Resolution: cis-2-Tridecenal vs. trans-2-Tridecenal GC Retention Behavior

The chromatographic cis/trans-effect (ctEC), defined as the ratio of retention times tR(cis)/tR(trans), provides a quantitative framework for predicting separation behavior [1]. While specific ctEC values for the 2-tridecenal pair are not published, the general principle that cis isomers exhibit systematically different retention times on standard GC columns mandates that analytical reference standards be isomerically pure [2]. Procurement of a mixed-isomer '2-tridecenal' standard introduces ambiguity in peak assignment and quantification, particularly when analyzing complex natural product extracts where both isomers may co-occur.

Analytical chemistry GC-MS Isomer separation

Regulatory and Commercial Isomer Distinction: cis-2-Tridecenal vs. FEMA 3082 (trans)

The FEMA GRAS designation (FEMA No. 3082) and FDA food additive listing apply specifically to '2-tridecenal' without stereochemical specification, but commercial sources and standard references predominantly identify this entry with the trans isomer (CAS 7069-41-2) [1]. cis-2-Tridecenal (CAS 71277-06-0) carries a distinct UNII identifier (8WZ100A8DZ) and is separately cataloged in authoritative databases [2]. This regulatory bifurcation means that a procurement specification for '2-tridecenal, FCC grade' will almost invariably deliver the trans isomer, which may not possess the desired cis-specific properties for research applications.

Regulatory compliance Flavor and fragrance GRAS

cis-2-Tridecenal (CAS 71277-06-0): Evidence-Backed Application Scenarios for Procurement


Isomer-Specific Antifungal Screening in Natural Product and Agrochemical Research

When screening for antifungal metabolites from plant sources or designing novel crop protection agents, cis-2-tridecenal is the requisite isomer. Evidence indicates that the trans isomer lacks activity against S. cerevisiae, making cis-specific procurement essential to avoid false negatives [1].

High-Sensitivity Flavor and Fragrance Formulation Requiring Low Threshold Ingredients

Formulators seeking to impart a powerful green, fatty, or citrus character at minimal use levels should specify cis-2-tridecenal. Comparative odor threshold data suggests cis alkenals can be up to 89× more potent than their trans counterparts, enabling cost-effective and impactful formulations [1].

Semiochemical Research into Insect Behavioral Ecology and Pest Management

Studies investigating oviposition deterrence, pheromone communication, or host-plant selection in Lepidoptera and other insect orders require isomerically defined compounds. While trans-2-tridecenal is a known deterrent (OSI -94.03%), the distinct behavioral role of cis-2-tridecenal in other systems necessitates its use for accurate ecological modeling and attractant development [1].

Precision Analytical Chemistry: GC-MS Method Development and Metabolomics

Development of robust GC-MS methods for essential oil analysis or volatile metabolomics demands isomer-pure reference standards. The chromatographic cis/trans effect predicts distinct retention times; procuring cis-2-tridecenal eliminates ambiguity in peak assignment and ensures quantitative accuracy in complex matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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